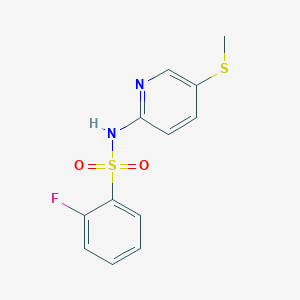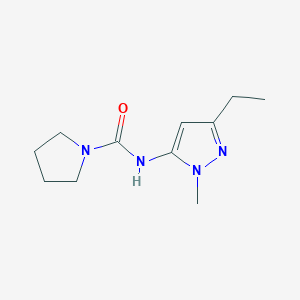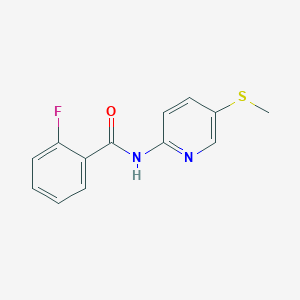![molecular formula C15H22N2O2 B7594293 N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide, commonly referred to as MPX, is a synthetic compound used in scientific research for its unique biochemical and physiological effects. MPX is a pyrrolidine derivative that acts as a selective and potent agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. MPX has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction.
Wirkmechanismus
MPX acts as a selective and potent agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. When MPX binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the reduction of pain signals. Additionally, MPX has been shown to activate the reward pathway in the brain, which may contribute to its potential therapeutic effects in addiction.
Biochemical and Physiological Effects
MPX has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain in animal models of acute and chronic pain, and to reduce opioid tolerance and dependence. Additionally, MPX has been shown to activate the reward pathway in the brain, which may contribute to its potential therapeutic effects in addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPX in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying the role of the μ-opioid receptor in pain and addiction. Additionally, MPX has been shown to be effective in reducing opioid tolerance and dependence, which may make it a useful tool for studying addiction. However, one limitation of using MPX in lab experiments is its potential for off-target effects. As with any experimental tool, it is important to carefully control for potential confounding factors and to interpret results with caution.
Zukünftige Richtungen
There are several potential future directions for research on MPX. One area of interest is in the development of new therapies for pain and addiction based on MPX. Additionally, there is interest in further understanding the biochemical and physiological effects of MPX, particularly in the context of the reward pathway in the brain. Finally, there is interest in developing new and more selective agonists of the μ-opioid receptor, which may have fewer side effects and greater therapeutic potential than current opioids.
Synthesemethoden
The synthesis of MPX involves several steps, starting with the reaction of 2-methylpropan-2-ol with 2-chloro-5-nitrophenol to form 2-(2-methylpropan-2-yl)oxy-5-nitrophenol. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form MPX. The final product is purified by recrystallization to obtain a white crystalline powder with high purity.
Wissenschaftliche Forschungsanwendungen
MPX has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. MPX has been shown to be effective in reducing pain in animal models of acute and chronic pain. Additionally, MPX has been shown to reduce opioid tolerance and dependence, making it a promising candidate for the treatment of addiction.
Eigenschaften
IUPAC Name |
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-13-9-5-4-8-12(13)16-14(18)17-10-6-7-11-17/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKURKZPJQZQFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)

![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)
![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)


![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)

![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)

